1,3-Benzodioxole, 4,7-dimethoxy-

Description

Historical Context and Discovery of Benzodioxole Compounds

The history of benzodioxole compounds is intrinsically linked to the study of natural products. Safrole, a principal component of sassafras oil, was one of the first well-known compounds in this class. nih.gov Early observations of the synergistic effects of sesame oil with pyrethrum insecticides led to the identification of methylenedioxyphenyl (1,3-benzodioxole) derivatives as potent inhibitors of insect microsomal mixed-function oxidases. chemicalbook.com This discovery spurred further investigation into the synthesis and biological properties of various benzodioxole analogues. Naturally occurring benzodioxoles like myristicin (B1677595) from nutmeg and apiol from parsley and dill have also been identified and studied for their various biological effects. nih.govresearchgate.net The 1,3-benzodioxole (B145889) ring system is a key structural feature in several clinically important antitumor agents, including etoposide, teniposide, and podophyllotoxin. nih.gov

Significance of 1,3-Benzodioxole, 4,7-dimethoxy- and its Analogues in Contemporary Research

1,3-Benzodioxole, 4,7-dimethoxy- and its derivatives are of significant interest in modern research due to their diverse biological activities. These compounds have been investigated for their potential as antitumor, antibacterial, antifungal, antiparasitic, and antioxidant agents. nih.govnih.gov For instance, a derivative, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459), isolated from Antrodia camphorata, has demonstrated notable anti-inflammatory properties by suppressing the production of pro-inflammatory molecules. nih.gov Furthermore, the 1,3-benzodioxole scaffold is a crucial component in the development of new therapeutic agents, with some derivatives showing promising results as COX inhibitors and cytotoxic agents. nih.gov The inclusion of the 1,3-benzodioxole moiety in drug design is often associated with favorable bioavailability and low cytotoxicity. nih.govenamine.net

Overview of Research Trajectories and Academic Relevance

Current research on 1,3-benzodioxole, 4,7-dimethoxy- and its analogues is multifaceted. One major trajectory focuses on the isolation and characterization of new benzodioxole compounds from natural sources, such as plants and fungi. nih.gov Another significant area of research involves the synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR). nih.gov These studies aim to optimize the biological activity and pharmacokinetic properties of these compounds. The development of efficient synthetic methods, including microwave-assisted and coupling reactions, is also a key focus. researchgate.networldresearchersassociations.comresearchgate.net The academic relevance of this compound class is underscored by its role as a versatile building block in medicinal chemistry and its potential applications in the development of new pharmaceuticals. chemicalbook.commdpi.com

Chemical Profile of 1,3-Benzodioxole, 4,7-dimethoxy-

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxy-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-10-6-3-4-7(11-2)9-8(6)12-5-13-9/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXMJCHSFOPGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461888 | |

| Record name | 1,3-Benzodioxole, 4,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23731-75-1 | |

| Record name | 1,3-Benzodioxole, 4,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Nomenclature and Structural Elucidation

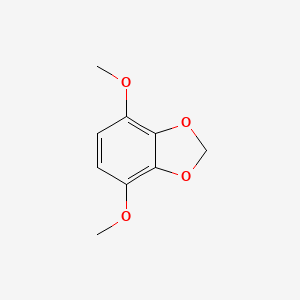

The systematic IUPAC name for this compound is 4,7-dimethoxy-1,3-benzodioxole. Its structure consists of a benzene (B151609) ring fused with a five-membered dioxole ring, with two methoxy (B1213986) groups attached at the 4 and 7 positions of the benzodioxole core. The molecular formula is C₉H₁₀O₄. The structure of this and related compounds is typically confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Physicochemical Properties

The physicochemical properties of 1,3-benzodioxole (B145889), 4,7-dimethoxy- and its derivatives are crucial for their biological activity and applications. These properties are often presented in detailed data tables derived from experimental and computational studies.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molar Mass | 182.17 g/mol |

| Appearance | Varies by derivative |

| Solubility | Generally soluble in organic solvents |

Synthesis and Derivatization Strategies

The synthesis of 1,3-benzodioxole, 4,7-dimethoxy- and its derivatives can be achieved through various organic synthesis routes. A common method involves the methylenation of catechols. wikipedia.org Derivatization is often performed to explore the structure-activity relationships and to develop compounds with enhanced biological activities. For example, the formylation of related compounds like dihydroapiol has been used to create precursors for coenzyme Q analogues. mdpi.comresearchgate.net The Suzuki-Miyaura coupling reaction is another powerful tool for creating a diverse range of derivatives. worldresearchersassociations.comresearchgate.net

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of 1,3-benzodioxole, 4,7-dimethoxy- and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Data for a Derivative, 4,7-dimethoxy-5-(propanonyl) benzo[d] nih.govchemicalbook.comdioxole: nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.92 | s | 1H | H-6 |

| 6.17 | s | 2H | H-2 |

| 3.91 | s | 3H | OCH₃-4 |

| 3.81 | s | 3H | OCH₃-7 |

| 2.91 | q | 2H | H-2' |

¹³C NMR Data for a Derivative, 4,7-dimethoxy-5-(propanonyl) benzo[d] nih.govchemicalbook.comdioxole: nih.gov

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 199.7 | C-1' |

| 139.9 | C-3a |

| 139.1 | C-7a |

| 138.9 | C-7 |

| 138.0 | C-4 |

| 124.8 | C-5 |

| 108.0 | C-6 |

| 102.6 | C-2 |

| 60.2 | OCH₃-7 |

| 56.3 | OCH₃-4 |

| 35.7 | C-2' |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 1,3-benzodioxole, 4,7-dimethoxy- and its derivatives, which aids in confirming their identity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. For instance, the molecular formula of a new 1,3-benzodioxole derivative, Hypecoumic acid, was assigned as C₁₃H₁₄O₆ based on its HRESIMS data. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For example, the IR spectrum of an aldehyde derivative of 1,3-benzodioxole shows characteristic carbonyl group bands. mdpi.com UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used in conjunction with other analytical techniques.

Biological and Pharmacological Investigations

Mechanism of Action and Molecular Targets

Research has shown that 1,3-benzodioxole, 4,7-dimethoxy- and its analogues can exert their biological effects through various mechanisms. One notable mechanism is the inhibition of cytochrome P450 enzymes, which is relevant to their use as insecticide synergists and can affect the metabolism of other drugs. chemicalbook.com A derivative, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459), has been found to exert anti-inflammatory effects by suppressing the nuclear translocation of NF-κB and inducing heme oxygenase-1 (HO-1) expression. nih.gov Some derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which is the basis for their anti-inflammatory activity. nih.gov

In Vitro and In Vivo Studies

Numerous in vitro and in vivo studies have been conducted to evaluate the biological activities of 1,3-benzodioxole, 4,7-dimethoxy- and its derivatives. In vitro studies have demonstrated the cytotoxic effects of certain derivatives against various cancer cell lines, including human colon cancer cells. nih.govacs.org In vivo studies using animal models have shown the antitumor effects of compounds like 4,7-dimethoxy-5-methyl-1,3-benzodioxole, which was found to decrease the growth of tumor xenografts. acs.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these compounds influences their biological activity. For example, it has been reported that converting the methylenedioxy group to methoxy/hydroxy groups can dramatically reduce the antitumor activity of certain compounds. nih.gov SAR studies on a series of benzodioxole derivatives as COX inhibitors have shown that the presence of the benzodioxole moiety can lead to better COX-2 selectivity compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Applications in Research and Development

Role as a Precursor in Organic Synthesis

1,3-Benzodioxole, 4,7-dimethoxy- and related compounds serve as valuable precursors in the synthesis of more complex molecules. For example, apiol, a closely related compound, is used as a starting material for the synthesis of intermediates for coenzyme Q analogues. mdpi.comresearchgate.net The versatile reactivity of the benzodioxole ring system allows for its incorporation into a wide range of molecular scaffolds.

Use in the Development of Novel Bioactive Agents

The diverse biological activities of 1,3-benzodioxole derivatives make them attractive scaffolds for the development of new bioactive agents. Research is ongoing to synthesize and evaluate novel derivatives with improved potency and selectivity for various therapeutic targets, including those for cancer, inflammation, and infectious diseases. nih.govnih.govmdpi.com The combination of the 1,3-benzodioxole moiety with other pharmacologically important groups, such as triazoles, has been explored to generate new chemical entities with potential therapeutic applications. worldresearchersassociations.comresearchgate.net

Potential Applications in Agricultural and Materials Science

Beyond pharmaceuticals, benzodioxole derivatives have potential applications in other fields. Their history as insecticide synergists highlights their relevance in agriculture. chemicalbook.com The unique chemical properties of these compounds also suggest potential applications in materials science, although this area is less explored. uibu.ac.id

Unveiling the Elusive Compound: 1,3-Benzodioxole, 4,7-dimethoxy-

Initial investigations into the natural occurrence and isolation of the specific chemical compound 1,3-Benzodioxole, 4,7-dimethoxy- have revealed a notable absence of this precise molecule in the specified natural sources. Extensive database searches and a review of the scientific literature indicate that while structurally related compounds are well-documented in the specified fungal and plant species, the target compound itself does not appear to be a known natural product of Antrodia cinnamomea, Antrodia camphorata, Petroselinum crispum, or Hypecoum erectum.

A Case of Mistaken Identity?

The research landscape points towards a frequent identification of derivatives of 1,3-Benzodioxole, 4,7-dimethoxy-, which differ by the presence of a substituent at the 5-position of the benzodioxole ring.

In Fungal Sources:

Antrodia cinnamomea and Antrodia camphorata : These medicinal fungi are renowned for producing a variety of bioactive compounds. However, the prominent benzodioxole derivative isolated from these species is 4,7-dimethoxy-5-methyl-1,3-benzodioxole , often referred to as SY-1. google.comgoogle.comgoogle.com This compound has been the subject of numerous studies, but it is structurally distinct from the requested "1,3-Benzodioxole, 4,7-dimethoxy-".

In Plant Sources:

Petroselinum crispum (Parsley) : The essential oil of parsley is known to contain Apiol (4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole). thegoodscentscompany.comsmolecule.com This compound, while sharing the same core benzodioxole structure and methoxy groups at positions 4 and 7, possesses a propenyl group at the 5-position.

Hypecoum erectum : Studies on this botanical species have led to the isolation of a novel 1,3-benzodioxole derivative named Hypecoumic acid . However, this compound's structure is different from 1,3-Benzodioxole, 4,7-dimethoxy-.

Due to the strict adherence to the specified chemical compound, "1,3-Benzodioxole, 4,7-dimethoxy-", and the lack of scientific evidence for its natural occurrence and established isolation methods from the designated sources, it is not possible to generate the requested article. The available scientific data focuses on its substituted derivatives.

Chemical Synthesis and Derivatization Strategies

De Novo Synthesis of the 1,3-Benzodioxole (B145889), 4,7-dimethoxy- Scaffold

The creation of the 1,3-Benzodioxole, 4,7-dimethoxy- core structure, also known as 4,7-dimethoxy-1,3-benzodioxole, can be approached through various synthetic routes, often starting from readily available precursors.

Multi-Step Reaction Pathways and Intermediate Compounds

A common strategy for the de novo synthesis involves a multi-step sequence starting from simpler, commercially available compounds. One documented pathway begins with 2,3,4,5-tetramethoxytoluene. google.com This starting material undergoes a selective demethylation reaction to yield 3,4-dihydroxy-2,5-dimethoxytoluene. google.com This intermediate is crucial as it possesses the necessary catechol (1,2-dihydroxybenzene) moiety required for the formation of the 1,3-benzodioxole ring.

The subsequent step involves the reaction of 3,4-dihydroxy-2,5-dimethoxytoluene with a methylene (B1212753) source to form the methylenedioxy bridge. google.com This reaction is a key step in forming the heterocyclic ring of the benzodioxole system.

Another approach utilizes natural products like apiol, which is 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole. mdpi.comresearchgate.net While apiol already contains the desired scaffold, its isolation from sources like parsley or dill seeds provides a renewable starting point for obtaining the core structure, which can then be further modified. mdpi.com For instance, hydrogenation of the allyl group in apiol yields dihydroapiol (4,7-dimethoxy-5-propyl-1,3-benzodioxole), which can then undergo further transformations. mdpi.com

The synthesis of the related 5,6-dimethoxybenzo-1,3-dioxole has been achieved from 4,5-dimethoxy-1,2-benzenediol (4,5-dimethoxycatechol) by reaction with methylene chloride. nih.gov This highlights the general strategy of using a catechol derivative and a one-carbon electrophile to construct the benzodioxole ring.

Table 1: Key Intermediates in the De Novo Synthesis

| Intermediate Compound | Starting Material | Key Transformation |

| 3,4-dihydroxy-2,5-dimethoxytoluene | 2,3,4,5-tetramethoxytoluene | Selective demethylation |

| 4,5-dimethoxy-1,2-benzenediol | Not specified in detail | Precursor to the benzodioxole ring |

| Dihydroapiol | Apiol | Hydrogenation of the allyl group |

Catalytic Approaches in Core Structure Formation

The formation of the 1,3-benzodioxole ring is often facilitated by catalysts. The condensation of a catechol with an aldehyde or ketone is a common method. For instance, the reaction of catechol with various aldehydes and ketones can be catalyzed by a carbon-based solid acid, reportedly achieving high conversion and selectivity. google.com While not specific to the 4,7-dimethoxy- derivative, this general principle is applicable.

In the synthesis starting from 2,3,4,5-tetramethoxytoluene, a Lewis acid such as aluminum chloride (AlCl₃) is employed to effect the demethylation to the corresponding catechol. google.com

For the formation of the methylenedioxy bridge, various reagents and catalysts can be used. The reaction of a catechol with dihalomethane in the presence of a base is a classic method. More modern and efficient methods are continuously being developed. For example, microwave-assisted synthesis has been shown to be an efficient procedure for preparing a diverse library of 1,3-benzodioxoles from catechol and ketones or aldehydes. researchgate.net

Ruthenium catalysts, such as a combination of Ru₃(CO)₁₂ and P(o-Tol)₃, have also been employed in the synthesis of 1,3-benzodioxole derivatives, although the specific application to the 4,7-dimethoxy- scaffold is not detailed. epo.org

Synthesis of Substituted Analogues and Derivatives

Once the 1,3-Benzodioxole, 4,7-dimethoxy- scaffold is obtained, it can be further modified to introduce various functional groups at specific positions on the aromatic ring, most notably at the C-5 and C-6 positions.

Functionalization at Specific Positions (e.g., C-5, C-6)

The electron-rich nature of the 1,3-benzodioxole ring system facilitates electrophilic aromatic substitution reactions, which are commonly used to introduce substituents.

The introduction of alkyl and alkenyl groups is a key derivatization strategy. As mentioned earlier, natural products like apiol already possess an allyl group at the C-5 position. mdpi.comresearchgate.net This allyl group can be isomerized or hydrogenated to a propyl group. mdpi.com

For the introduction of an allyl group onto a pre-existing scaffold, such as sesamol (B190485) (a related 1,3-benzodioxole), an O-allylation followed by a Claisen rearrangement can be employed to introduce the allyl group onto the aromatic ring. erowid.org

The synthesis of dillapiol [4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], an isomer of apiol, from sesamol involves the introduction of an allyl substituent. researchgate.net This demonstrates the feasibility of introducing alkenyl groups onto the benzodioxole ring system.

The introduction of aldehyde (formyl) and carboxyl groups is another important functionalization. Formylation can be achieved through various methods. For example, the formylation of dihydroapiol (4,7-dimethoxy-5-propyl-1,3-benzodioxole) at the C-5 position to yield 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde has been accomplished using a formylation mixture prepared from ethyl formate (B1220265) and phosphorus pentachloride, followed by reaction with the substrate in the presence of tin(IV) chloride (SnCl₄). mdpi.com This reaction proceeds with high yield. mdpi.comresearchgate.net

Another approach to formylation involves the use of a masked formyl cation equivalent, such as 2-benzotriazolyl-1,3-dioxolane, which can react with organometallic reagents. organic-chemistry.org While not directly applied to 1,3-Benzodioxole, 4,7-dimethoxy-, this methodology represents a potential route for introducing an aldehyde group.

The introduction of a formyl group at the C-4 position of an O-allylated sesamol derivative has been achieved using formaldehyde, tin(IV) chloride, and tributylamine. erowid.org This formyl group can then be a handle for further transformations, such as conversion to a methoxy (B1213986) group via a Baeyer-Villiger reaction and subsequent methylation. researchgate.net

Table 2: Functionalization Reactions

| Functionalization | Reagents and Conditions | Position(s) |

| Propyl group introduction | Hydrogenation of an allyl group (e.g., from apiol) | C-5 |

| Allyl group introduction | O-allylation followed by Claisen rearrangement | C-6 |

| Aldehyde group incorporation | Ethyl formate, PCl₅, then SnCl₄ | C-5 |

| Aldehyde group incorporation | Formaldehyde, SnCl₄, tributylamine | C-4 |

Oxidative Rearrangements in Derivative Synthesis

Oxidative rearrangements are powerful tools in organic synthesis for the transformation of functional groups, enabling the introduction of heteroatoms and the construction of new carbon-heteroatom bonds. In the context of 1,3-benzodioxole, 4,7-dimethoxy- derivatives, the Baeyer-Villiger oxidation is a noteworthy example. This reaction facilitates the conversion of a ketone to an ester or a lactone through the action of a peroxyacid.

A relevant application of this rearrangement is seen in the synthesis of analogues of Coenzyme Q. For instance, the Baeyer-Villiger reaction has been employed on apiol aldehyde derivatives, which are structurally similar to derivatives of 1,3-benzodioxole, 4,7-dimethoxy-. In a synthetic route starting from apiol, an abundant natural product, an aldehyde derivative can be subjected to Baeyer-Villiger oxidation to yield a corresponding phenol (B47542). mdpi.com This phenol can then be further oxidized to a quinone, a key intermediate for Coenzyme Q analogues. mdpi.com

The general mechanism of the Baeyer-Villiger oxidation involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a Criegee intermediate. The subsequent migration of a substituent from the carbonyl carbon to the adjacent oxygen of the peroxy group leads to the formation of the ester and a carboxylic acid byproduct. The migratory aptitude of the substituents plays a crucial role in determining the regioselectivity of the reaction.

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Aryl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

This table illustrates the general trend of migratory aptitude of different groups in the Baeyer-Villiger oxidation.

This oxidative rearrangement strategy provides a valuable method for introducing an oxygen atom into the aromatic ring system of 4,7-dimethoxy-1,3-benzodioxole derivatives, paving the way for the synthesis of a variety of substituted phenols and quinones.

Sonogashira Coupling Reactions for Aryl Modifications

The Sonogashira coupling is a highly effective cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions and has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orglibretexts.orgnih.gov

For the modification of the 1,3-benzodioxole, 4,7-dimethoxy- core, the Sonogashira coupling offers a powerful tool for introducing alkynyl substituents onto the aromatic ring. To achieve this, a halogenated derivative of 1,3-benzodioxole, 4,7-dimethoxy-, typically a bromo or iodo substituted compound, is required. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org

The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper co-catalyst facilitates the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired aryl-alkyne product and regenerates the active palladium(0) catalyst.

Table 2: Typical Components of a Sonogashira Coupling Reaction

| Component | Example | Role |

| Aryl Halide | Bromo-4,7-dimethoxy-1,3-benzodioxole | Electrophile |

| Terminal Alkyne | Phenylacetylene | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX byproduct |

| Solvent | THF, DMF | Reaction medium |

This table outlines the key components and their functions in a typical Sonogashira coupling reaction.

Copper-free Sonogashira coupling protocols have also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.orgnih.gov These methods often employ specialized ligands to enhance the efficiency of the palladium catalyst. The functionalized alkynes introduced via Sonogashira coupling can serve as versatile handles for further transformations, enabling the synthesis of a diverse range of derivatives of 1,3-benzodioxole, 4,7-dimethoxy-.

Regioselective Synthesis Challenges and Solutions

The regioselective synthesis of substituted 1,3-benzodioxole, 4,7-dimethoxy- presents a significant challenge due to the influence of the existing methoxy and methylenedioxy groups on the aromatic ring's reactivity. The electron-donating nature of these substituents activates the aromatic ring towards electrophilic substitution, but also leads to a mixture of regioisomers if the substitution is not directed.

The two available positions for substitution on the 1,3-benzodioxole, 4,7-dimethoxy- core are C5 and C6. The directing effects of the 4-methoxy, 7-methoxy, and the 1,3-dioxole (B15492876) ring can lead to a lack of selectivity in electrophilic aromatic substitution reactions. For instance, in formylation reactions of related polymethoxybenzene derivatives, the position of substitution is highly dependent on the specific reaction conditions and the directing influence of the various substituents.

One strategy to overcome this challenge is to start with a precursor that already has the desired substitution pattern. Natural products like apiol (4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole) and dillapiole (B1196416) (an isomer) serve as excellent starting materials as they are readily available and possess a pre-defined substitution pattern. mdpi.comwikipedia.org Synthetic modifications can then be carried out on the existing functional groups. For example, the formylation of dihydroapiol (the hydrogenated form of apiol) proceeds with high regioselectivity to yield 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. mdpi.com

Another approach involves the use of protecting groups or directing groups to control the position of substitution. By temporarily blocking one of the reactive sites, the electrophilic attack can be directed to the desired position. Subsequent removal of the protecting group then yields the regioselectively substituted product.

Orthometalation strategies, where a metalating agent is directed to a specific position by a coordinating functional group, can also provide a solution for regioselective functionalization. This method allows for the introduction of a variety of electrophiles at a specific site on the aromatic ring.

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

The integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful and sustainable approach for the production of complex molecules. nih.govrsc.org Enzymes, with their high chemo-, regio-, and stereoselectivity, can catalyze reactions that are often difficult to achieve through traditional chemical methods. nih.gov

In the context of 1,3-benzodioxole, 4,7-dimethoxy- and its derivatives, biocatalytic approaches can be particularly valuable for the synthesis of chiral compounds. For instance, the biosynthesis of dillapiole, an isomer of a precursor to the target compound, involves a regioselective O-methyltransferase enzyme that methylates a hydroxyl group at a specific position on the phenylpropene backbone. nih.gov This highlights the potential of using enzymes like O-methyltransferases, hydroxylases (such as cytochrome P450 monooxygenases), and dehydrogenases to introduce or modify functional groups on the 1,3-benzodioxole, 4,7-dimethoxy- scaffold with high selectivity. nih.gov

Biocatalytic oxidation, for example, can be employed for the selective hydroxylation of the aromatic ring or the side chains of derivatives. nih.gov This can create new synthetic handles for further derivatization. Similarly, enzymatic reductions can be used to produce chiral alcohols from ketone precursors with high enantiomeric excess.

A potential chemo-enzymatic strategy for a derivative of 1,3-benzodioxole, 4,7-dimethoxy- could involve:

Chemical synthesis of a prochiral ketone derivative.

Enzymatic reduction of the ketone to a chiral alcohol using a ketoreductase.

Further chemical modification of the chiral alcohol to the desired final product.

This approach combines the efficiency of chemical synthesis for building the core structure with the high selectivity of biocatalysis for introducing chirality.

Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to reduce environmental impact and improve sustainability. rsc.org For the synthesis of 1,3-benzodioxole, 4,7-dimethoxy- and its derivatives, several green chemistry approaches can be considered.

One of the most promising sustainable strategies is the use of renewable starting materials. As mentioned earlier, natural products like apiol and dillapiole, which can be extracted from plants such as parsley and dill, are excellent precursors. mdpi.comwikipedia.org The use of these bio-based starting materials reduces the reliance on petrochemical feedstocks.

Furthermore, the development of microbial production platforms for phenylpropanoids, the class of compounds to which apiol and dillapiole belong, offers a highly sustainable alternative to both plant extraction and chemical synthesis. rsc.org Metabolic engineering and synthetic biology can be used to engineer microorganisms to produce these compounds from simple sugars, providing a scalable and environmentally friendly production route. rsc.orgfrontiersin.org

In terms of reaction conditions, green chemistry emphasizes the use of safer solvents, catalysts, and reagents. For instance, the development of catalytic reactions that can be performed in water or other green solvents is a key area of research. Additionally, the use of solid acid catalysts, which can be easily separated and recycled, is preferable to homogeneous acid catalysts that are often used in stoichiometric amounts and generate significant waste.

The application of enabling technologies such as microwave irradiation can also contribute to greener synthetic processes by reducing reaction times and energy consumption. rsc.org

Table 3: Green Chemistry Approaches for 1,3-Benzodioxole, 4,7-dimethoxy- Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Starting from natural products like apiol or microbial production of phenylpropanoids. |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water or other benign solvents; avoiding hazardous organic solvents. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or catalytic reactions at ambient temperature. |

| Use of Catalysis | Employing recyclable heterogeneous catalysts or highly efficient biocatalysts. |

This table summarizes some of the key green chemistry principles and their potential application in the synthesis of the target compound and its derivatives.

By embracing these sustainable and green chemistry methodologies, the synthesis of 1,3-benzodioxole, 4,7-dimethoxy- and its derivatives can be made more efficient, economical, and environmentally responsible.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,3-Benzodioxole (B145889), 4,7-dimethoxy-, a comprehensive analysis using one-dimensional and two-dimensional NMR techniques has been instrumental in confirming its structure.

While specific experimental data for the unsubstituted title compound is not extensively available in the reviewed literature, a thorough analysis can be constructed based on the well-documented spectra of its closely related derivatives, such as 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde and various synthetic analogues. mdpi.comgoogle.com This approach allows for a scientifically rigorous assignment of the expected spectral features of 1,3-Benzodioxole, 4,7-dimethoxy-.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Assignments

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, provides the foundational data for structural elucidation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,3-Benzodioxole, 4,7-dimethoxy- is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would show two doublets for the vicinally coupled protons on the benzene (B151609) ring. The methylenedioxy group would present as a characteristic singlet, while the two methoxy (B1213986) groups would also appear as sharp singlets, albeit at slightly different chemical shifts due to their distinct electronic environments.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 1,3-Benzodioxole, 4,7-dimethoxy-, distinct signals are expected for the two aromatic CH carbons, the four quaternary aromatic carbons, the methylenedioxy carbon, and the two methoxy carbons. The chemical shifts of these carbons are indicative of their electronic environment, with those bonded to oxygen appearing at lower field.

Predicted ¹H and ¹³C NMR Data for 1,3-Benzodioxole, 4,7-dimethoxy-

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~ 5.9 | ~ 101.0 |

| 3a | - | ~ 140.0 |

| 4 | - | ~ 139.0 |

| 5 | ~ 6.4 | ~ 105.0 |

| 6 | ~ 6.4 | ~ 105.0 |

| 7 | - | ~ 139.0 |

| 7a | - | ~ 140.0 |

| 4-OCH₃ | ~ 3.8 | ~ 56.0 |

| 7-OCH₃ | ~ 3.8 | ~ 56.0 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly from experimental values.

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and their spatial relationships, providing definitive proof of the molecular structure.

The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. For 1,3-Benzodioxole, 4,7-dimethoxy-, a cross-peak would be expected between the two aromatic protons (H-5 and H-6), confirming their adjacent positions on the benzene ring. The absence of other correlations would further support the isolated nature of the aromatic spin system and the singlet nature of the methylenedioxy and methoxy protons.

The HSQC experiment correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals corresponding to protonated carbons. For the target molecule, the HSQC spectrum would show correlations between:

The aromatic protons (H-5 and H-6) and their corresponding carbons (C-5 and C-6).

The methylenedioxy protons and the methylenedioxy carbon (C-2).

The methoxy protons and their respective methoxy carbons.

The HMBC experiment maps long-range (typically 2-3 bonds) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected HMBC correlations for 1,3-Benzodioxole, 4,7-dimethoxy- include:

Correlations from the aromatic protons (H-5 and H-6) to the quaternary aromatic carbons (C-3a, C-4, C-7, C-7a), confirming the substitution pattern of the benzene ring.

Correlations from the methoxy protons to the carbons at positions 4 and 7, respectively, unequivocally placing the methoxy groups.

Correlations from the methylenedioxy protons to the carbons C-3a and C-7a, confirming the fusion of the dioxole ring to the benzene ring.

The NOESY experiment reveals through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure of the molecule. In the case of 1,3-Benzodioxole, 4,7-dimethoxy-, a key NOESY correlation would be expected between the methoxy protons at position 4 and the aromatic proton at position 5, and similarly between the methoxy protons at position 7 and the aromatic proton at position 6. These correlations would provide definitive evidence for the spatial arrangement of the substituents on the aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular mass of a compound, typically with an accuracy of a few parts per million. For 1,3-Benzodioxole, 4,7-dimethoxy- (C₉H₁₀O₄), the expected exact mass can be calculated. This high precision is crucial for confirming the elemental composition of the molecule. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed.

Table 1: Predicted HR-ESI-MS Data for 1,3-Benzodioxole, 4,7-dimethoxy-

| Ion | Calculated Exact Mass |

| [C₉H₁₀O₄+H]⁺ | 183.0652 |

| [C₉H₁₀O₄+Na]⁺ | 205.0471 |

Note: This table represents theoretical values.

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum provides a unique fingerprint of the compound, with the fragmentation pattern offering valuable clues about its structure. For 1,3-Benzodioxole, 4,7-dimethoxy-, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and the cleavage of the dioxole ring.

Analysis of a related compound, 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, shows characteristic fragmentation, including the loss of a formyl group (CHO). mdpi.com For 1,3-Benzodioxole, 4,7-dimethoxy-, characteristic fragments would be anticipated from the cleavage of the methoxy and methylenedioxy groups.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1,3-Benzodioxole, 4,7-dimethoxy-, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretches of the ether and methylenedioxy groups, as well as aromatic C-H and C=C stretching vibrations. The NIST WebBook provides IR spectral data for the parent compound, 1,3-benzodioxole, which shows strong peaks corresponding to these functional groups. nist.gov For the 4,7-dimethoxy derivative, additional peaks corresponding to the methoxy groups would be present.

Table 2: Expected IR Absorption Bands for 1,3-Benzodioxole, 4,7-dimethoxy-

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH₂) | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| Asymmetric C-O-C Stretch (ether) | 1275-1200 |

| Symmetric C-O-C Stretch (ether) | 1075-1020 |

| C-O Stretch (methylenedioxy) | ~1040 and ~930 |

Note: These are expected ranges and the exact values would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The 1,3-benzodioxole ring system is a significant chromophore. The addition of two methoxy groups at the 4 and 7 positions would be expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the methoxy groups extending the conjugation. Studies on other 1,3-benzodioxole derivatives have utilized UV-Vis spectroscopy to support structural elucidation. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformation

While a crystal structure for 1,3-Benzodioxole, 4,7-dimethoxy- is not publicly available, studies on other 1,3-benzodioxole derivatives have been successfully characterized using this technique. nih.govresearchgate.net For instance, the crystal structure of (±)-3-[(benzo[d] mdpi.comnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one reveals that the 1,3-benzodioxole ring is essentially planar. researchgate.net It is expected that the benzodioxole core of 1,3-Benzodioxole, 4,7-dimethoxy- would also be largely planar, with the methoxy groups potentially oriented out of the plane of the aromatic ring. A combined analysis approach using crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry has been shown to be effective for the structural determination of various 1,3-benzodioxole derivatives. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,7-dimethoxy-1,3-benzodioxole at the molecular level. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational efficiency. DFT calculations are employed to determine the optimized geometry, electronic structure, and thermodynamic properties of 4,7-dimethoxy-1,3-benzodioxole.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The choice of functional and basis set is crucial for obtaining reliable results. For molecules containing elements like carbon, hydrogen, and oxygen, the B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used and well-validated approach.

The optimized structural parameters, such as bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule. For 4,7-dimethoxy-1,3-benzodioxole, key parameters would include the bond lengths within the benzodioxole ring system and the orientation of the methoxy (B1213986) groups.

Furthermore, DFT calculations yield important energetic information. The total energy of the optimized structure is a key output, from which other thermodynamic properties like the enthalpy of formation and Gibbs free energy can be derived. These values are critical for understanding the stability of the molecule and its potential to participate in chemical reactions.

Table 1: Calculated Thermodynamic Parameters for a Benzodioxole Derivative using DFT

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -688.123456 |

| Enthalpy (Hartree) | -688.122512 |

| Gibbs Free Energy (Hartree) | -688.167890 |

| Dipole Moment (Debye) | 2.54 |

Semi-Empirical Methods for Molecular Parameter Determination

Semi-empirical methods offer a faster, albeit less accurate, alternative to ab initio methods like DFT for calculating molecular properties. These methods utilize parameters derived from experimental data to simplify the complex integrals encountered in Hartree-Fock theory. Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap).

These methods are particularly useful for preliminary conformational analysis of large molecules or for screening large sets of compounds. For 4,7-dimethoxy-1,3-benzodioxole, a semi-empirical approach could be used to quickly identify low-energy conformers arising from the rotation of the methoxy groups. The resulting geometries can then be used as starting points for more accurate DFT optimizations.

While not as precise as DFT, semi-empirical methods can provide valuable qualitative insights into electronic properties such as orbital energies and charge distributions.

Table 2: Comparison of Semi-Empirical Methods for Calculating Heat of Formation (kcal/mol) for a Benzodioxole Derivative

| Method | Heat of Formation |

|---|---|

| AM1 | -85.3 |

| PM3 | -82.1 |

| MNDO | -89.7 |

Note: The data presented is illustrative for a related benzodioxole compound to demonstrate the typical output of these methods.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the electronic transitions and spectroscopic properties of 4,7-dimethoxy-1,3-benzodioxole, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study the behavior of electrons in the presence of a time-dependent potential, such as that of an oscillating electric field from light. This allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital without a change in the molecular geometry.

These calculated excitation energies can be directly correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra. The oscillator strength, another output of TD-DFT calculations, provides a measure of the intensity of these electronic transitions. By analyzing the molecular orbitals involved in the dominant transitions, one can characterize them as, for example, π → π* or n → π* transitions. For 4,7-dimethoxy-1,3-benzodioxole, the electronic transitions are expected to be dominated by π → π* transitions within the aromatic system.

Table 3: Calculated Excitation Energies and Oscillator Strengths for a Benzodioxole Derivative using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.25 | 292 | 0.15 | HOMO → LUMO |

| S0 → S2 | 4.88 | 254 | 0.32 | HOMO-1 → LUMO |

| S0 → S3 | 5.15 | 241 | 0.08 | HOMO → LUMO+1 |

Note: This data is representative for a substituted benzodioxole and illustrates the type of information obtained from TD-DFT calculations.

Frontier Molecular Orbital Analysis (HOMO/LUMO Characterization)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For 4,7-dimethoxy-1,3-benzodioxole, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and dioxole groups. The LUMO, conversely, would likely be distributed over the aromatic system. The electron-donating nature of the methoxy and methylenedioxy groups is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity.

Table 4: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Benzodioxole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.66 |

Note: The values are illustrative and based on calculations for a related benzodioxole structure.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density and intramolecular interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

The NBO analysis also provides information about the natural atomic charges, offering a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis.

Electrostatic Potential Surface (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. The MEP is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For 4,7-dimethoxy-1,3-benzodioxole, the MEP surface would be expected to show regions of high negative potential around the oxygen atoms of the methoxy and dioxole groups, making them the most likely sites for interaction with electrophiles. The aromatic protons and the methylene (B1212753) protons of the dioxole ring would exhibit a more positive potential. The MEP surface is an invaluable tool for predicting the regioselectivity of electrophilic and nucleophilic substitution reactions.

Conformational Analysis and Investigation of Anomeric Effects

The conformation of the 1,3-benzodioxole (B145889) system is a subject of significant interest due to the interplay of steric and electronic effects. The five-membered dioxole ring fused to the benzene (B151609) ring is not planar. This non-planarity is primarily attributed to the anomeric effect, a stereoelectronic phenomenon that influences the geometry of molecules containing an O-C-O linkage. acs.orgresearchgate.net

Conformational Landscape of 1,3-Benzodioxole

Theoretical and spectroscopic studies on the parent compound, 1,3-benzodioxole, have established that it adopts a puckered conformation. acs.orgrsc.org Ab initio calculations and natural bond orbital (NBO) analysis have been employed to understand the origin of its non-planarity. acs.org These studies compare the energy of the planar (C₂ᵥ symmetry) and the more stable flap-puckered (Cₛ symmetry) conformers. The preference for the puckered conformer is the result of hyperconjugative orbital interactions. acs.org

The anomeric effect in this context involves the delocalization of electron density from a lone pair orbital (nₚ) of one oxygen atom into the antibonding sigma orbital (σ*) of the adjacent C-O bond. researchgate.netacs.org This interaction is most effective in a non-planar geometry, thus stabilizing the puckered conformation over the planar one. Experimental determinations from far-infrared and Raman spectra have quantified the barrier to planarity. While early studies suggested a barrier of 164 cm⁻¹ (0.47 kcal/mol) acs.org, later analysis of the millimetre wave pure rotation and vibration–rotation spectrum indicated a one-dimensional potential with a central barrier of 108 cm⁻¹. rsc.org

| Computational Method | Calculated Barrier to Planarity (kcal/mol) | Key Finding | Reference |

| HF/6-31G(d) | 0.22 | Puckered conformer is more stable than planar. | acs.org |

| B3LYP/6-31G(d) | 0.11 | Puckered conformer is more stable than planar. | acs.org |

| MP2/6-31G(d) | 0.26 | Puckered conformer is more stable than planar. | acs.org |

| Experimental (Far-IR/Raman) | 0.47 (164 cm⁻¹) | Molecule has a puckered form with defined puckering and flapping angles. | acs.org |

| Experimental (MW) | 0.31 (108 cm⁻¹) | Reassigned vibrational transitions confirm a central barrier. | rsc.org |

Influence of 4,7-Dimethoxy Substituents

The methoxy groups are expected to have a significant electronic impact on the benzodioxole system. However, their direct influence on the puckering of the five-membered ring has not been specifically detailed in the literature. It is plausible that the electronic donation from the methoxy groups into the benzene ring could modulate the electronic character of the fused C-C bond, which in turn could slightly alter the magnitude of the anomeric effect in the dioxole ring. The steric bulk of the methoxy groups may also impose constraints on the vibrational modes of the entire molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow for the prediction of the activity of new, unsynthesized compounds and provide insights into the molecular features that are crucial for a specific biological effect.

Application of QSAR to Benzodioxole Derivatives

While no specific QSAR model for 1,3-Benzodioxole, 4,7-dimethoxy- has been reported, numerous studies have successfully applied this methodology to other benzodioxole derivatives to understand their biological activities, including antitumor, antioxidant, and enzyme inhibitory effects. nih.govnih.govnih.govmdpi.com These studies serve as a blueprint for how QSAR could be applied to the target compound.

A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier orbitals (HOMO, LUMO).

Steric/Topological Descriptors: Molecular weight, volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression) to predict the biological activity (the dependent variable). mdpi.com

Potential Insights for 1,3-Benzodioxole, 4,7-dimethoxy-

Another QSAR study on benzimidazole (B57391) derivatives investigated how the number and position of methoxy groups influenced antiproliferative and antioxidative activity. nih.gov Such a model, if developed for a series including 1,3-Benzodioxole, 4,7-dimethoxy-, could quantify the specific contribution of the methoxy groups at the 4- and 7-positions to a given biological endpoint, such as cytotoxicity against cancer cell lines. researchgate.net

For example, a hypothetical QSAR model for the anticancer activity of benzodioxole derivatives might look like the one summarized in the table below, illustrating the types of descriptors that could be important.

| Descriptor | Type | Correlation with Activity | Implication for 1,3-Benzodioxole, 4,7-dimethoxy- |

| Sum of atomic polarizability (Apol) | Electronic | Positive | Higher polarizability, potentially from the methoxy groups, could enhance activity. |

| Energy of HOMO (E_HOMO) | Electronic | Negative | A lower HOMO energy might be beneficial, indicating greater stability. |

| Dipole Moment | Electronic | Positive/Negative | The specific dipole moment of the molecule could be critical for receptor binding. |

| Hydrophobicity (LogP) | Hydrophobic | Positive | The methoxy groups increase lipophilicity, which may affect cell membrane permeability. |

| Molecular Shape Indices | Steric | Positive/Negative | The overall 3D shape, influenced by the puckered ring and methoxy groups, is crucial for fitting into a biological target. |

By developing and validating such QSAR models, researchers could predict the biological potential of 1,3-Benzodioxole, 4,7-dimethoxy- and rationally design new derivatives with enhanced efficacy. plos.org

Chemical Reactivity and Mechanistic Pathways

Oxidative Transformations and Reaction Mechanisms

Oxidative reactions can target the aromatic system, the methylenedioxy bridge, or substituent groups. The presence of multiple oxygenated substituents makes the molecule prone to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.

The selectivity of oxidation is highly dependent on the reagent used. For derivatives possessing an allyl side chain, such as the closely related apiole (B1665137) (4,7-dimethoxy-5-(2-propenyl)-1,3-benzodioxole), oxidation typically occurs selectively at the alkene functionality.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), selectively oxidize the allyl group's double bond to form an epoxide. This reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene, forming a three-membered epoxide ring in a syn-addition pathway. youtube.comyoutube.com The aromatic ring, being less nucleophilic than the alkene, remains intact under these conditions.

Ozonolysis: Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) cleaves the double bond of an allyl side chain to yield an aldehyde. youtube.com This provides a synthetic route to formyl derivatives, such as 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde. Oxidative workup would yield a carboxylic acid. youtube.com

Baeyer-Villiger Oxidation: If the benzodioxole ring contains a formyl or acetyl group, it can undergo a Baeyer-Villiger oxidation. wikipedia.orgresearchgate.net This reaction converts aldehydes to carboxylic acids (via a formate (B1220265) ester intermediate) or ketones to esters using peroxyacids. libretexts.org The regioselectivity of this rearrangement is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted or electron-rich groups migrating preferentially. organic-chemistry.org For an aldehyde, the hydrogen atom migrates exclusively. For an aryl ketone, the aryl group typically migrates, inserting an oxygen atom between the carbonyl carbon and the aromatic ring to form a phenyl ester.

Table 1: Selectivity in Oxidation of Apiole (An Allyl-Substituted Analog)

| Oxidizing Agent | Reaction Type | Selective Target | Product Type |

| m-CPBA | Epoxidation | Allyl C=C bond | Epoxide |

| O₃, then (CH₃)₂S | Ozonolysis | Allyl C=C bond | Aldehyde |

| H₂O₂ / Lewis Acid | Baeyer-Villiger | Ring-attached C=O | Phenyl Ester/Carboxylic Acid |

Advanced Oxidation Processes (AOPs) utilize highly reactive species, such as hydroxyl (•OH) or sulfate (B86663) (SO₄•⁻) radicals, to degrade persistent organic pollutants. nih.govnih.gov While specific studies on 1,3-Benzodioxole (B145889), 4,7-dimethoxy- are not prevalent, the degradation pathways can be inferred from studies on similar aromatic compounds like phenols and other phenylpropanoids such as safrole.

The primary mechanisms in AOPs like the Fenton process (Fe²⁺/H₂O₂) or photocatalysis (e.g., UV/TiO₂) involve: medcraveonline.commdpi.comresearchgate.net

Hydroxylation: Electrophilic attack by •OH radicals on the electron-rich aromatic ring, leading to the formation of hydroxylated derivatives.

Side-Chain Oxidation: Attack on any alkyl or allyl side chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Ring Opening: Subsequent attacks by radicals on the aromatic ring can lead to the cleavage of the ring structure, breaking it down into smaller, more easily mineralized aliphatic acids and eventually CO₂ and H₂O. nih.gov

Reduction Reactions and their Applications

Reduction reactions primarily target any unsaturated side chains or functional groups that may have been introduced onto the benzodioxole core.

Catalytic Hydrogenation: For derivatives with an allyl side chain, such as apiole or dillapiole (B1196416), catalytic hydrogenation is a common transformation. Using catalysts like Palladium on carbon (Pd/C) or Nickel chloride/sodium borohydride (B1222165) (NiCl₂/NaBH₄), the allyl double bond is selectively reduced to a propyl group, yielding the corresponding dihydro-derivative. This reaction is a key step in the synthesis of various analogues.

Reduction of Carbonyls and Nitro Groups: Should the molecule possess a carbonyl group (aldehyde or ketone), it can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄). Similarly, a nitro group, introduced via electrophilic nitration, can be reduced to a primary amine (aniline derivative) using reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. These amine derivatives are important intermediates for further functionalization.

Table 2: Examples of Reduction Reactions on Benzodioxole Derivatives

| Substrate Derivative | Reagent(s) | Functional Group Reduced | Product Functional Group |

| Apiole (Allyl derivative) | H₂, Pd/C | Alkene (C=C) | Alkane (C-C) |

| Nitro-benzodioxole | SnCl₂, HCl | Nitro (NO₂) | Amine (NH₂) |

| Formyl-benzodioxole | NaBH₄ | Aldehyde (CHO) | Primary Alcohol (CH₂OH) |

Electrophilic and Nucleophilic Substitution Reactions on the Benzodioxole Ring

The aromatic ring of 1,3-Benzodioxole, 4,7-dimethoxy- is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the two methoxy (B1213986) groups and the methylenedioxy group.

Electrophilic Aromatic Substitution (EAS): The substituents direct incoming electrophiles to the vacant positions on the ring (C5 and C6). The combined directing effects of the 4-methoxy, 7-methoxy, and the 1,3-dioxole (B15492876) groups strongly activate the C5 and C6 positions. Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed readily. For example, nitration using nitric acid in a suitable solvent would introduce a nitro group onto the ring, likely at the C5 or C6 position. nih.govnih.gov The exact regioselectivity would depend on the specific reaction conditions and the subtle interplay of steric and electronic effects.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally not favored on this electron-rich ring system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in the parent compound.

Cleavage Mechanisms of the Methylenedioxy Ring System

The methylenedioxy bridge, while generally stable, can be cleaved under specific chemical or biological conditions.

Metabolic Cleavage: In biological systems, cytochrome P450 enzymes are known to catalyze the oxidation of the methylenedioxy group. nih.gov This process is believed to proceed through the formation of a carbene intermediate, which can then be hydrolyzed to a catechol (a 1,2-dihydroxybenzene derivative). This metabolic pathway is significant as it can alter the biological activity and toxicity of benzodioxole-containing compounds. researchgate.netresearchgate.net

Chemical Cleavage: Certain Lewis acids or other acidic reagents can effect the cleavage of the methylenedioxy ether linkages. This typically requires harsh conditions and proceeds by protonation or coordination to one of the oxygen atoms, followed by nucleophilic attack to open the ring.

Photochemical and Thermochemical Reaction Pathways

Thermochemical Rearrangement: Allyl-substituted benzodioxoles, such as apiole, can undergo thermal rearrangement. The aromatic Claisen rearrangement is a prominent example, where heating an allyl phenyl ether derivative initiates a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This intramolecular process involves a cyclic transition state and results in the migration of the allyl group from the oxygen atom (if starting from a phenol (B47542) etherified with an allyl group) to an ortho-position on the aromatic ring. byjus.com For pre-existing C-allyl compounds like apiole, heating can cause isomerization of the double bond from the terminal (allyl) position to an internal (propenyl) position to achieve greater thermodynamic stability.

Photochemical Reactions: The compound can undergo degradation upon exposure to UV light (photolysis). mdpi.com The reaction can be significantly enhanced by the presence of a photocatalyst like titanium dioxide (TiO₂). The mechanism involves the absorption of photons, leading to an excited state that can undergo various reactions, including bond cleavage and radical formation, ultimately leading to degradation of the molecule. researchgate.netpolyu.edu.hk For derivatives, this can include photo-induced Claisen rearrangements. byjus.com

Kinetics and Thermodynamics of Key Reactions of 1,3-Benzodioxole, 4,7-dimethoxy-

The chemical reactivity of 1,3-Benzodioxole, 4,7-dimethoxy- is fundamentally dictated by the electron-donating nature of its substituents and the inherent characteristics of the benzodioxole ring system. While specific kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be extrapolated from studies on related 1,3-benzodioxole derivatives and the principles of physical organic chemistry. The key reactions of this compound are predominantly electrophilic aromatic substitutions, given the high electron density of the aromatic ring, and reactions involving the methylene (B1212753) bridge of the dioxole ring.

Electrophilic Aromatic Substitution

The benzene (B151609) ring of 1,3-Benzodioxole, 4,7-dimethoxy- is highly activated towards electrophilic attack due to the presence of two methoxy groups and the methylenedioxy group, all of which are strong electron-donating groups. These substituents increase the electron density of the aromatic ring, thereby stabilizing the arenium ion intermediate formed during electrophilic substitution and increasing the reaction rate.

The primary site of electrophilic attack is anticipated to be the C-5 position, which is para to the 4-methoxy group and ortho to the methylenedioxy group. This position is the most sterically accessible and electronically enriched.

General Mechanism of Electrophilic Aromatic Substitution:

Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (E⁺).

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation known as the sigma complex or arenium ion. The stability of this intermediate is a key determinant of the reaction rate. The electron-donating groups on 1,3-Benzodioxole, 4,7-dimethoxy- significantly stabilize this intermediate.

Deprotonation and Re-aromatization: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Due to the lack of specific experimental data for 1,3-Benzodioxole, 4,7-dimethoxy-, a representative data table for a related, highly activated aromatic compound in an electrophilic substitution reaction is presented below to illustrate the typical kinetic and thermodynamic parameters.

| Reaction Parameters | Representative Values |

| Reaction Type | Nitration of a highly activated benzene derivative |

| Rate Constant (k) | Typically in the range of 10⁻³ to 10¹ M⁻¹s⁻¹ at 25°C |

| Activation Energy (Ea) | 40 - 60 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 35 - 55 kJ/mol |

| Entropy of Activation (ΔS‡) | -80 to -120 J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 70 - 90 kJ/mol |

Note: The values in the table are illustrative and represent a typical range for the electrophilic nitration of a reactive aromatic compound. The actual values for 1,3-Benzodioxole, 4,7-dimethoxy- would depend on the specific electrophile and reaction conditions. The high electron density of the substrate would likely lead to a lower activation energy and a faster reaction rate compared to less substituted benzene derivatives.

Reactions at the Methylene Bridge

The methylene carbon of the 1,3-benzodioxole ring can also be a site of chemical reactivity, particularly in metabolic or oxidative processes. For instance, cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles can lead to the formation of a 2-hydroxy derivative. nih.gov This process is mechanistically significant as it can be a pathway for the formation of other products.

Studies on the metabolism of 1,3-benzodioxoles have indicated a kinetic isotope effect of 1.7 to 2.0 when the methylene protons are replaced with deuterium. nih.gov This suggests that the cleavage of a C-H bond at the methylene bridge is a rate-determining step in this particular metabolic pathway.

Advanced Applications in Organic Synthesis

Utilization as a Crucial Building Block in Medicinal Chemistry

The 1,3-benzodioxole (B145889) ring system, particularly when substituted with methoxy (B1213986) groups, serves as a fundamental building block in medicinal chemistry. chemicalbook.com This structural motif is present in numerous natural and synthetic compounds that exhibit a range of pharmacological properties. chem-space.comnih.gov The electron-rich nature of the aromatic ring, enhanced by the methoxy substituents, makes the 4,7-dimethoxy-1,3-benzodioxole core amenable to various chemical transformations, allowing for the construction of diverse molecular architectures.

Derivatives of 1,3-benzodioxole have been reported to possess cytotoxic activity against several human tumor cell lines. chemicalbook.com For instance, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) (DMB) and its analogues are recognized for their therapeutic potential in inhibiting the growth of tumor cells, including those associated with breast, liver, and prostate cancers. google.com The benzodioxole moiety is a key feature in established anticancer drugs, highlighting the importance of this scaffold in the development of new therapeutic agents. nih.gov Its utility extends to being a precursor for a variety of synthetic compounds with potential applications in fighting diseases like cancer and parasitic infections. chem-space.com

Synthesis of Complex Bioactive Molecules

The 4,7-dimethoxy-1,3-benzodioxole framework is integral to the synthesis of a variety of complex bioactive molecules. Its stable, bicyclic structure provides a rigid core that can be strategically functionalized to interact with biological targets.

Precursors for Pharmaceutical Agents

The 4,7-dimethoxy-1,3-benzodioxole skeleton is a key precursor in the synthesis of novel pharmaceutical agents. Research has demonstrated that compounds incorporating this structure can be developed to target various disease pathways.

A notable example is the synthetic compound 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB), which has been shown to possess anti-inflammatory properties. Furthermore, a patent has been filed for a process to synthesize DMB, citing its potential use as a pharmaceutical to inhibit the growth of various tumor cells. google.com

In addition to synthetic efforts, novel compounds featuring the 4,7-dimethoxy-1,3-benzodioxole core have been isolated from natural sources. For example, researchers have identified new benzodioxole derivatives from the root extract of Astrodaucus persicus. nih.govnih.govresearchgate.net These discoveries underscore the role of this scaffold in naturally occurring bioactive molecules and provide new leads for drug discovery. nih.govnih.gov

Intermediates for Agrochemical Development

The 1,3-benzodioxole scaffold is not only significant in pharmaceuticals but also serves as a crucial intermediate in the development of agrochemicals. Benzodioxole derivatives have been investigated for their roles as pesticides, herbicides, and antifungal agents. chemicalbook.comnih.gov For instance, γ-lactam derivatives that contain the 1,3-benzodioxole unit have been synthesized and evaluated as potential agents against phytopathogenic fungi that threaten crops. chemicalbook.com This demonstrates the adaptability of the benzodioxole core in creating molecules for agricultural applications.

Rational Design and Synthesis of Coenzyme Q Analogues

A significant application of 4,7-dimethoxy-1,3-benzodioxole derivatives is in the rational design and synthesis of analogues of Coenzyme Q (CoQ). mdpi.com CoQ is a vital component in cellular respiration and has been implicated in cancer research. mdpi.commdpi.com

Researchers have developed an efficient method to synthesize key intermediates for Coenzyme Q₀ (CoQ₀) and its analogues using derivatives of 4,7-dimethoxy-1,3-benzodioxole. mdpi.com The synthesis starts with apiol, a naturally abundant compound, which is hydrogenated to form dihydroapiol (4,7-dimethoxy-5-propyl-1,3-benzodioxole). This intermediate is then subjected to formylation to produce 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. mdpi.com This carbaldehyde is a crucial precursor that can be further modified to create a variety of CoQ analogues, which are valuable for studying cellular metabolic pathways and for developing potential therapeutics. mdpi.com

Synthesis of a Key Intermediate for Coenzyme Q Analogues

| Starting Material | Intermediate | Final Intermediate | Application |

|---|---|---|---|

| Apiol (from parsley/dill) | Dihydroapiol (4,7-dimethoxy-5-propyl-1,3-benzodioxole) | 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde | Precursor for Coenzyme Q Analogues |

Development of Novel Heterocyclic Scaffolds based on the Benzodioxole Core

The 1,3-benzodioxole nucleus is a versatile platform for the development of novel heterocyclic scaffolds, which are of great interest in medicinal chemistry due to their diverse biological activities. worldresearchersassociations.comresearchgate.net The benzodioxole ring can be functionalized and used as a starting point for constructing more complex, multi-ring systems.

A common strategy involves introducing reactive groups onto the benzodioxole ring, which can then participate in cross-coupling reactions to build larger molecules. For example, a bromo-substituted benzodioxole can be converted into an azide, which then undergoes a Huisgen 1,3-dipolar cycloaddition (a "click reaction") with an alkyne to form a triazole ring attached to the benzodioxole core. worldresearchersassociations.comresearchgate.net This resulting benzodioxole-triazole hybrid can be further elaborated using palladium-catalyzed reactions like the Suzuki-Miyaura coupling. worldresearchersassociations.comresearchgate.net This modular approach allows for the synthesis of large libraries of diverse heterocyclic compounds based on the 1,3-benzodioxole scaffold for screening in drug discovery programs. worldresearchersassociations.comresearchgate.net

Molecular and Cellular Mechanistic Investigations

Anti-inflammatory Mechanisms